1-(6-Chloropyrimidin-4-yl)piperidine-4-carbonitrile
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Overview
Description
1-(6-Chloropyrimidin-4-yl)piperidine-4-carbonitrile is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science . This compound features a pyrimidine ring substituted with a chlorine atom at the 6-position and a piperidine ring at the 4-position, which is further substituted with a carbonitrile group.
Preparation Methods
The synthesis of 1-(6-Chloropyrimidin-4-yl)piperidine-4-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloropyrimidine and piperidine-4-carbonitrile.
Reaction Conditions: The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane or ethanol.
Industrial Production: Industrial production methods may involve continuous flow reactors to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
1-(6-Chloropyrimidin-4-yl)piperidine-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines or alcohols.
Hydrolysis: The carbonitrile group can be hydrolyzed to form carboxylic acids or amides under acidic or basic conditions.
Common Reagents and Conditions: Typical reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and hydrochloric acid or sodium hydroxide for hydrolysis.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(6-Chloropyrimidin-4-yl)piperidine-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including kinase inhibitors and antiviral agents.
Biological Research: The compound is employed in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Agrochemicals: It serves as an intermediate in the synthesis of herbicides, fungicides, and insecticides.
Materials Science: The compound is used in the development of advanced materials such as polymers and nanomaterials with specific properties.
Mechanism of Action
The mechanism of action of 1-(6-Chloropyrimidin-4-yl)piperidine-4-carbonitrile involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity and affecting various biological processes.
Pathways Involved: It may influence signaling pathways such as the phosphatidylinositol-3 kinase (PI3K) pathway, which is involved in cell proliferation, survival, and metabolism.
Comparison with Similar Compounds
1-(6-Chloropyrimidin-4-yl)piperidine-4-carbonitrile can be compared with other similar compounds:
Properties
IUPAC Name |
1-(6-chloropyrimidin-4-yl)piperidine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4/c11-9-5-10(14-7-13-9)15-3-1-8(6-12)2-4-15/h5,7-8H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHJLNFHAHFGSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)C2=CC(=NC=N2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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